molecular formula C9H7NO4 B3055335 1-(3-Nitrophenyl)propane-1,2-dione CAS No. 6401-17-8

1-(3-Nitrophenyl)propane-1,2-dione

Cat. No.: B3055335
CAS No.: 6401-17-8
M. Wt: 193.16 g/mol
InChI Key: AYPJXGCCAPBHLU-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)propane-1,2-dione is an aromatic α-diketone characterized by a nitro (-NO₂) substituent at the meta position of the phenyl ring. Its molecular formula is C₁₄H₉NO₄, with a molecular weight of 255.23 g/mol (CAS: 56856-43-0) . The compound’s structure combines a diketone backbone (R-C(=O)-C(=O)-R') with a 3-nitrophenyl group, which imparts significant electronic effects due to the nitro group’s strong electron-withdrawing nature.

While the provided evidence lacks direct synthesis protocols for this specific compound, analogous α-diketones are synthesized via reactions involving pyruvic acid derivatives, oxalyl chloride, and nucleophiles (e.g., amines or aromatic groups) in solvents like CH₂Cl₂ or ethanol . Characterization typically employs NMR spectroscopy, elemental analysis, and X-ray diffraction for structural validation .

Properties

CAS No.

6401-17-8

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

1-(3-nitrophenyl)propane-1,2-dione

InChI

InChI=1S/C9H7NO4/c1-6(11)9(12)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3

InChI Key

AYPJXGCCAPBHLU-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(=O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight structural analogs of 1-(3-Nitrophenyl)propane-1,2-dione, emphasizing substituent effects, synthesis, and functional properties:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
1-(3-Nitrophenyl)-2-phenylethane-1,2-dione 3-NO₂ on phenyl ring; second phenyl group C₁₄H₉NO₄ Studied for stability/reactivity; no direct bioactivity reported .
1-(2-Nitrophenyl)-2-phenylethane-1,2-dione (2s) 2-NO₂ on phenyl ring C₁₄H₉NO₄ Lower yield (33%) in synthesis via Hg(II) salts; potential precursor for isoxazole derivatives .
1-(4-Methoxyphenyl)propane-1,2-dione 4-OCH₃ on phenyl ring C₁₀H₁₀O₃ Electron-donating methoxy group enhances solubility; used in biochemical studies (discontinued) .
1-(2-Furyl)propane-1,2-dione Furan ring instead of phenyl C₇H₆O₃ Heterocyclic furan enhances π-conjugation; low toxicity but restricted in flavor/fragrance applications .
1-(Morpholin-4-yl)propane-1,2-dione Morpholine group instead of aryl C₇H₁₁NO₃ Forms bioactive Cu(II)/Ni(II) complexes; IC₅₀ = 19.6 µM (ABTS•+ assay) .
1,1'-(1,4-Phenylene)bis(propane-1,2-dione) (2r) Bis-diketone linked at para-phenylene C₁₂H₁₀O₄ High yield (69%); potential crosslinking agent in polymers .

Key Comparative Insights:

Substituent Position and Electronic Effects: The 3-nitro group in the target compound contrasts with 2-nitro in 2s (). Electron-withdrawing groups (e.g., -NO₂) decrease electron density at the diketone core, reducing nucleophilicity but enhancing oxidative stability. Conversely, electron-donating groups (e.g., -OCH₃ in ) increase solubility and metabolic turnover .

Biological Activity: Morpholine/piperidine derivatives (e.g., 1-(piperidin-1-yl)propane-1,2-dione) exhibit notable antioxidant activity when coordinated to metals. For example, Ni(II) complexes showed IC₅₀ = 19.6 µM against ABTS•+ radicals, outperforming Trolox by 1.7-fold . In contrast, non-coordinated thiosemicarbazones (e.g., 4-phenylthiosemicarbazone) demonstrated higher activity than their metal complexes, suggesting ligand structure dictates antioxidant efficacy .

Synthetic Accessibility :

  • Aryl-substituted diketones (e.g., 2s, 2r) are synthesized via Hg(II)-mediated oxidation of alkynes, with yields ranging from 33% (2s) to 86% (2p) . Heterocyclic analogs (e.g., furyl or thienyl derivatives) require condensation reactions with thiosemicarbazides or heteroaromatic precursors .

Applications and Limitations :

  • Nitroaryl diketones (e.g., 1-(3-Nitrophenyl)-propane-1,2-dione) are understudied in biological contexts but hold promise in materials science due to nitro group redox activity.
  • Furan/thiophene derivatives face usage restrictions in consumer products due to safety concerns, despite favorable physicochemical properties .

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